1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Src kinase inhibition Regiochemistry SAR Pyrazolo[3,4-d]pyrimidine

This compound is the critical missing 3-chloro regioisomer in the pyrazolo[3,4-d]pyrimidine Src kinase inhibitor SAR triad. With 2-Cl (active) and 4-Cl (inactive) N1-phenyl analogs already characterized, the meta-chloro configuration offers a unique dihedral angle at the ATP-pocket interface. Deploy as a matched molecular control for C6-substituted analogs or in focused kinase panels (Src, Abl, Fyn). Sourced from a global network with guaranteed purity ≥98% and reliable global shipping. Request a customized quote to advance your kinase inhibitor program.

Molecular Formula C16H16ClN5
Molecular Weight 313.78 g/mol
Cat. No. B11222615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC16H16ClN5
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C16H16ClN5/c17-11-4-3-7-13(8-11)22-16-14(9-20-22)15(18-10-19-16)21-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,18,19,21)
InChIKeyKPQFJGQVQWOSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 80 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Core Scaffold Identity and Procurement-Relevant Context


1-(3-Chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold widely exploited for kinase inhibition, particularly against Src-family tyrosine kinases and Bcr-Abl [1]. Its structure—a 3-chlorophenyl group at N1 and a cyclopentylamino group at C4—differentiates it from the more extensively characterized C4-anilino and C3-(4-chlorophenyl) analogs that dominate the Src-inhibitor literature. This compound occupies a distinct chemical space whose procurement value depends on quantitative evidence of differential kinase selectivity, cellular potency, or pharmacokinetic behavior relative to the nearest in-class alternatives.

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Be Assumed Interchangeable with 1-(3-Chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Pyrazolo[3,4-d]pyrimidine kinase inhibition is exquisitely sensitive to the regiochemistry and electronic character of the N1-aryl and C4-amino substituents. Shifting the chlorine atom from the 4-position (as in PP2 and most Src inhibitors) to the 3-position alters the dihedral angle between the phenyl ring and the pyrazolo core, thereby reshaping the ATP-pocket complementarity [1]. Simultaneously, replacing the planar anilino nitrogen at C4 with a conformationally flexible cyclopentylamino group modifies both hydrogen-bond geometry and desolvation energetics. These cumulative structural variations—however subtle—can invert selectivity profiles across Src, Abl, and Fyn kinases, making functional substitution without matched comparative data scientifically unjustifiable [2].

Quantitative Differential Evidence: 1-(3-Chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Key Comparators


Src Kinase Activity: Direct Head-to-Head Comparison of 3-Cl vs. 2-Cl and 4-Cl N1-Phenyl Regioisomers

In a 2023 cell-free enzymatic analysis of pyrazolo[3,4-d]pyrimidine derivatives, the ortho-chloro regioisomer of the target compound (2a, SI388) exhibited Src Ki = 0.423 µM and Abl Ki = 0.419 µM. However, the para-chloro isomer (2b) was completely inactive against Src, Abl, and Fyn at concentrations up to 100 µM [1]. Although direct measurement of the meta-chloro isomer was not reported, the profound >200-fold activity cliff between ortho-chloro and para-chloro analogs demonstrates that the chlorine position on the N1-phenyl ring is a binary determinant of kinase engagement, not a tunable parameter. This establishes that 1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine occupies a unique activity landscape that cannot be interpolated from existing 2-Cl or 4-Cl data.

Src kinase inhibition Regiochemistry SAR Pyrazolo[3,4-d]pyrimidine

Effect of C4-Cyclopentylamino vs. C4-Anilino Substitution on Multi-Kinase Selectivity (Src/Abl/Fyn)

The C4-anilino derivatives extensively characterized by Tintori et al. (2023) display a broad range of Src vs. Abl vs. Fyn inhibitory profiles, with the C4-(2-chloroanilino) substitution conferring dual Src/Abl activity (Ki ~0.4 µM) but no detectable Fyn inhibition [1]. In contrast, earlier studies on C4-alkylamino pyrazolo[3,4-d]pyrimidines (e.g., cyclopentylamino) indicate that replacing the anilino NH-aryl with an NH-alkyl group reduces aromatic stacking interactions in the kinase hinge region and may broaden selectivity to include Fyn or diminish Abl affinity depending on the N1-substituent complement [2]. The target compound's C4-cyclopentylamino group, combined with the 3-Cl phenyl N1-substituent, has not been co-reported with any of the C4-anilino series in head-to-head kinase panels, making its selectivity profile a non-trivial, experimentally testable differentiator.

Kinase selectivity C4 substitution SAR Bcr-Abl inhibition

Cellular Potency Evidence Gap: GBM Cell Line Comparison (SI388 Benchmark)

SI388 (2a), the ortho-chloro C4-anilino C6-thiomethyl analog, has been profiled in T98G and U251 glioblastoma cell lines, demonstrating dose-dependent reduction of pY416-Src levels at 10 nM and 1 µM, and significant impairment of colony formation at 1–25 µM [1]. However, SI388 is structurally distinct from the target compound at both the N1-phenyl (2-Cl vs 3-Cl) and C4-amino (anilino vs cyclopentylamino) positions, and it also bears a C6-SMe substituent absent in the target compound. No published cellular activity data exist for 1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in any GBM or other cancer cell model. This represents a critical evidence gap rather than a negative selectivity finding.

Glioblastoma Cellular efficacy Clonogenic assay

Recommended Application Scenarios for 1-(3-Chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Based on Strength of Evidence


Kinase Selectivity Profiling to Resolve C4-Cyclopentylamino SAR vs. C4-Anilino Benchmarks

The compound is ideally suited for a focused kinase panel (Src, Abl, Fyn, and optionally Lck, Yes) to determine whether the C4-cyclopentylamino group alters selectivity compared to the well-characterized C4-anilino series. SI83 (Src Ki = 0.08 µM) and SI388 (Src Ki = 0.423 µM) serve as quantitative benchmarks [1]. The resulting selectivity fingerprint can directly inform iterative medicinal chemistry efforts in pyrazolo[3,4-d]pyrimidine-based Src inhibitor programs.

Regioisomeric Activity-Cliff Validation: Confirming the Functional Impact of 3-Cl vs. 2-Cl/4-Cl N1-Phenyl Substitution

Given the >200-fold activity difference observed between 2-Cl (active) and 4-Cl (inactive) N1-phenyl regioisomers [1], the target compound (3-Cl) is a missing data point in a critical SAR triad. Procurement for a head-to-head Src enzymatic assay against the 2-Cl isomer (e.g., commercially available PP2 analogs) will resolve whether the meta-chloro configuration offers any advantage in binding affinity or residence time.

Chemical Probe for In-House Kinase Panel Screening to Identify Novel Target Engagement

Because the target compound has not been extensively screened across the kinome, it represents a low-cost, structurally novel entry point for broad kinase profiling. This is particularly relevant for groups investigating understudied kinases where pyrazolo[3,4-d]pyrimidines have shown promiscuous but tunable inhibition [2]. Positive hits can be followed up with the 2-Cl and 4-Cl regioisomers to establish a preliminary SAR.

Negative Control for C6-Substituted Src Inhibitors in Cellular Assays

In experiments employing C6-thioalkyl pyrazolo[3,4-d]pyrimidines such as SI388, the target compound—lacking a C6 substituent—can serve as a matched molecular control to isolate the contribution of the C6 moiety to cellular potency and off-target effects. This requires that the compound be tested in parallel at equimolar concentrations to confirm lack of activity under the same conditions [1].

Quote Request

Request a Quote for 1-(3-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.